N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas including medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . This explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
The quinoline nucleus is present in numerous biological compounds . The activity of quinoline derivatives often depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
El’chaninov and Aleksandrov (2017) detailed the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide through the coupling of quinoline-6-amine with furan-2-carbonyl chloride. This compound served as a precursor for further chemical transformations, leading to derivatives like 2-(furan-2-yl)thiazolo[5,4-f]quinoline through oxidation and electrophilic substitution reactions (El’chaninov & Aleksandrov, 2017). Similar synthetic approaches and chemical reactivities have been reported for analogous compounds, highlighting the versatility of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide in generating a variety of heterocyclic compounds.
Applications in Material Science and Chemistry
The synthesis and study of carboxamide derivatives have shown potential applications in material science, particularly in corrosion inhibition and as ligands in metal coordination complexes. Sadeghi Erami et al. (2019) investigated carboxamide ligands for their performance as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the utility of such compounds in protective coatings and materials engineering (Sadeghi Erami et al., 2019).
Biomedical Research
In the realm of biomedical research, derivatives of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide have been synthesized and evaluated for their antimicrobial and antitubercular activities. Kumar et al. (2014) synthesized a series of novel carboxamide derivatives and screened them for their antimicrobial and antitubercular properties, finding some compounds to exhibit promising activities (Kumar, Fernandes, & Kumar, 2014). This indicates the potential of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide derivatives in developing new antimicrobial agents.
Future Directions
There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research . This includes numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)18-8-2-4-12-10-13(6-7-14(12)18)17-16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWOFINUAKHIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide |
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